molecular formula C8H7N3O2 B12450530 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one

6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B12450530
M. Wt: 177.16 g/mol
InChI Key: SGPOZFXLPFFDQY-UHFFFAOYSA-N
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Description

6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2-substituted 5-aminopyridine derivatives with formamide or formamidine acetate. The process begins with the directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines using BuLi–TMEDA in diethyl ether at –10 °C. The resulting 4-lithio derivatives are then quenched with CO2 to form the corresponding C-4 carboxylic acids. Hydrolysis of the protecting groups with either TFA or aqueous KOH yields 2-substituted 5-aminopyridine-4-carboxylic acids, which are subsequently converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine-4(3H)-one derivatives, while substitution reactions can produce various substituted pyrido[3,4-d]pyrimidin-4(3H)-one compounds .

Scientific Research Applications

6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O2/c1-13-7-2-5-6(3-9-7)10-4-11-8(5)12/h2-4H,1H3,(H,10,11,12)

InChI Key

SGPOZFXLPFFDQY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C(=O)NC=N2

Origin of Product

United States

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